molecular formula C6H4F3NO2 B11910171 2-(Trifluoromethoxy)pyridin-4-ol

2-(Trifluoromethoxy)pyridin-4-ol

Cat. No.: B11910171
M. Wt: 179.10 g/mol
InChI Key: GINSPHNXUOOLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)pyridin-4-ol (CAS 1361880-86-5) is an organic compound with the molecular formula C6H4F3NO2 and a molecular weight of 179.10 g/mol . As a pyridine derivative featuring both a hydroxyl and a trifluoromethoxy functional group, it serves as a versatile building block in organic synthesis and medicinal chemistry research . Compounds with this structure are of significant interest in the development of novel active ingredients for the pharmaceutical and agrochemical industries. This product is intended for research and development use only. It is not intended for diagnostic or therapeutic uses. For specific handling and storage information, please refer to the relevant safety data sheet. Store under an inert atmosphere at room temperature .

Properties

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

2-(trifluoromethoxy)-1H-pyridin-4-one

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-3-4(11)1-2-10-5/h1-3H,(H,10,11)

InChI Key

GINSPHNXUOOLFN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=O)OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethoxy Pyridin 4 Ol and Analogous Pyridinols

The synthesis of fluorinated pyridine (B92270) scaffolds, such as 2-(trifluoromethoxy)pyridin-4-ol, is a significant focus in medicinal and agrochemical research due to the unique properties conferred by fluorine atoms. uni-muenster.dechemeurope.com The incorporation of a trifluoromethoxy (-OCF₃) group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity. This article details established and innovative synthetic strategies for accessing this compound and related pyridinol structures.

Reactivity and Reaction Mechanisms of 2 Trifluoromethoxy Pyridin 4 Ol and Its Derivatives

Tautomeric Equilibria in Pyridin-4-ol Systems

Tautomerism is a fundamental concept in the chemistry of pyridin-4-ol systems, where the molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond.

Pyridin-4-ol and Pyridin-4-one Forms

2-(Trifluoromethoxy)pyridin-4-ol is capable of existing in a tautomeric equilibrium with its corresponding pyridin-4-one form, 2-(trifluoromethoxy)-1H-pyridin-4-one. wikipedia.orgchemtube3d.com In this equilibrium, the hydrogen atom can reside on the oxygen atom, forming the pyridin-4-ol tautomer, or on the nitrogen atom, resulting in the pyridin-4-one (or lactam) tautomer. nih.gov Generally, for 4-hydroxypyridines, the pyridone form is the major tautomer in most solvents. chemtube3d.com This preference is attributed to the aromatic character of the pyridone form and the stability gained from the strong carbon-oxygen double bond. chemtube3d.comstackexchange.com In the gas phase, however, the hydroxy (lactim) form of 4-pyridone is dominant. wikipedia.orgnih.gov

Computational studies on 2- and 4-pyridones have confirmed the prevalence of the lactim (hydroxy) form in the gas phase, with the dominance being more significant for 4-pyridone. nih.gov The tautomerization to the pyridone form is associated with a greater gain in aromaticity. nih.gov

Influence of Substituents and Solvent on Tautomerism

The position of the tautomeric equilibrium in pyridin-4-ol systems is sensitive to both the nature of substituents on the pyridine (B92270) ring and the polarity of the solvent. nih.govsemanticscholar.org

Substituent Effects: The electronic properties of substituents can significantly influence the relative stabilities of the tautomers. Electron-withdrawing groups, such as the trifluoromethoxy group, can impact the acidity of the N-H or O-H bonds and alter the electron distribution within the ring, thereby shifting the equilibrium. semanticscholar.orgrsc.org For instance, in substituted 2-hydroxypyridines, the inductive effects of substituents like chlorine and fluorine, and the resonance effects of groups like amino and nitro, can modulate the tautomeric equilibrium. nih.gov

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. stackexchange.com In polar solvents, the pyridone form is generally favored due to its higher polarity and ability to engage in hydrogen bonding. stackexchange.comwuxibiology.com Conversely, in nonpolar solvents, the relative amount of the pyridinol form may increase. wikipedia.orgstackexchange.com The presence of water molecules, for example, can stabilize the 2-pyridone tautomer through hydrogen bonding, shifting the equilibrium towards the keto form. wuxibiology.com Studies on 3-hydroxypyridine (B118123) in binary solvent mixtures of 1,4-dioxane (B91453) and water have shown that water molecules solvate the polar centers of the tautomers. elsevierpure.comrsc.org An increase in the polarity of the medium generally leads to an increase in the population of the lactam (pyridone) form. nih.gov

Reaction Profiles of the Pyridine Nucleus

The pyridine ring in this compound exhibits a distinct reactivity pattern, influenced by the electron-withdrawing nature of both the nitrogen atom and the trifluoromethoxy group.

Electrophilic Aromatic Substitution Considerations

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquimicaorganica.org This deactivation is further enhanced by the strongly electronegative trifluoromethoxy group. rsc.org Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions, as these positions lead to more stable reaction intermediates compared to attack at the 2-, 4-, or 6-positions. quimicaorganica.org

However, direct electrophilic substitution on pyridine can be challenging and often requires harsh reaction conditions. wikipedia.orgquimicaorganica.org An alternative strategy to achieve substitution is through the formation of the pyridine N-oxide. The N-oxide is more reactive towards electrophiles, and the oxide can be subsequently removed. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com The catalyst's role in these reactions is to generate a strong electrophile that can attack the aromatic ring. libretexts.org

Nucleophilic Reactivity at Specific Positions

The electron-deficient nature of the pyridine ring, particularly with an electron-withdrawing substituent like the trifluoromethoxy group, makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution is a key reaction for functionalizing the pyridine ring. In pyridin-4-ol systems, the nucleophilic character can be exhibited by either the nitrogen or the oxygen atom of the tautomeric forms.

Studies on the reaction of pyridin-4-ol with perhalogenated pyridines have shown that it can act as a nitrogen nucleophile. researchgate.net The direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, which are structurally related, with alkyl halides can result in a mixture of N- and O-alkylated products. acs.org The regioselectivity of these reactions is often dependent on the specific substrates and reaction conditions.

Functional Group Transformations of the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group is known for its high metabolic stability and unique electronic properties. rsc.org However, its transformation can be challenging. Unlike the methoxy (B1213986) (OCH3) group, the OCF3 group cannot be easily formed through SN2-type reactions on phenoxides with CF3I. rsc.org

The synthesis of trifluoromethoxylated pyridines often involves multi-step processes, such as chlorination-fluorination techniques. researchgate.net The trifluoromethoxy group itself is generally stable under many reaction conditions, which allows for the functionalization of other parts of the molecule without affecting the OCF3 moiety. However, under specific and often harsh conditions, transformations involving the C-O bond of the trifluoromethoxy group could potentially occur, though this is not a common reaction pathway. The primary reactivity of this compound and its derivatives is centered on the pyridine ring and the hydroxyl/oxo functionality.

Stability and Reactivity of the Trifluoromethoxy Moiety

The -OCF3 group is generally resistant to cleavage under both acidic and basic conditions. Studies on trifluoromethoxy-substituted arenes have shown that the group remains intact under a wide range of reaction conditions. This metabolic stability is a prized feature, enhancing the in vivo lifetime of bioactive compounds. chemicalbook.comnih.gov

The conformation of the trifluoromethoxy group relative to the pyridine ring is typically non-planar, which can modulate the extent of its resonance interaction with the ring. chemicalbook.com Furthermore, the presence of nitrogen in the aromatic ring has been observed to decrease the rate of photodegradation in related trifluoromethylated heteroaromatics.

Hydroxyl Group Reactivity

The reactivity of the hydroxyl group in this compound is dominated by its tautomeric relationship with the corresponding pyridone form, 2-(Trifluoromethoxy)-1H-pyridin-4-one. This equilibrium is crucial as it presents two different reactive species. The pyridinol form behaves like a phenol, while the pyridone form has an amide-like character.

Tautomeric equilibrium of this compoundFigure 1: Tautomeric equilibrium between the pyridin-4-ol and 1H-pyridin-4-one forms.

Reactions can occur at the oxygen of the hydroxyl group (O-alkylation, O-acylation) or the nitrogen of the pyridone tautomer (N-alkylation). The reaction pathway is often dependent on the reagents, solvent, and counter-ion, leading to issues of chemoselectivity.

Derivatization via Oxygen

Derivatization at the oxygen atom is a common strategy for modifying the properties of hydroxypyridines. This typically involves reactions such as etherification (Williamson ether synthesis) or esterification. For pyridone systems, achieving selective O-alkylation over N-alkylation can be challenging. nih.govacs.org

Studies on analogous 4-(trifluoromethyl)pyrimidin-2(1H)-ones show that direct alkylation with alkyl halides often yields a mixture of N- and O-alkylated products. nih.govacs.org However, selectivity can be controlled. The use of hard electrophiles in polar aprotic solvents tends to favor O-alkylation, as the reaction proceeds via the oxygen anion of the dissociated pyridinol form, which is a harder nucleophile than the nitrogen atom. Conversely, softer electrophiles and less polar solvents may favor N-alkylation. The development of specific protocols using reagents like 4-(iodomethyl)pyrimidines has been shown to achieve highly selective O-alkylation on related systems. nih.gov

Below is a table of potential derivatization reactions at the oxygen atom, based on established methods for hydroxypyridines and related heterocycles.

Table 1: Representative Derivatization Reactions via Oxygen

Reaction Type Reagent Base Typical Product
Etherification Alkyl Halide (e.g., CH₃I, BnBr) K₂CO₃, NaH 4-Alkoxy-2-(trifluoromethoxy)pyridine
Esterification Acyl Chloride (e.g., AcCl) Pyridine, Et₃N 2-(Trifluoromethoxy)pyridin-4-yl acetate (B1210297)
Esterification Acid Anhydride (e.g., Ac₂O) Pyridine, DMAP 2-(Trifluoromethoxy)pyridin-4-yl acetate

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Pyridine, Et₃N | 2-(Trifluoromethoxy)pyridin-4-yl tosylate |

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity in reactions involving this compound is governed by the combined directing effects of the substituents on the pyridine ring, considered within the context of its tautomeric forms.

In the pyridin-4-ol tautomer, the ring is activated towards electrophilic substitution. The directing effects are as follows:

-OH group (at C4): A powerful activating, ortho, para-directing group. It strongly directs incoming electrophiles to positions C3 and C5.

-OCF₃ group (at C2): A deactivating, ortho, para-directing group. It directs incoming electrophiles towards position C3 (the para position C6 is already substituted by nitrogen).

The combined effect is a strong activation of the C3 and C5 positions for electrophilic attack (e.g., halogenation, nitration). The potent activating nature of the hydroxyl group generally overcomes the deactivating effect of the trifluoromethoxy group.

In the 1H-pyridin-4-one tautomer, the ring is generally electron-deficient and less aromatic. Its reactivity pattern is different:

Electrophilic Attack: The ring is deactivated, but the C3 and C5 positions are the most likely sites for substitution, being beta to the electron-withdrawing carbonyl group and alpha to the enamine-like nitrogen.

Nucleophilic Attack: The ring is susceptible to nucleophilic aromatic substitution. The most likely site for attack is the C6 position, which is activated by both the adjacent ring nitrogen and the para-carbonyl group.

Table 2: Predicted Regioselectivity of Reactions

Reaction Type Tautomer Predicted Position of Attack Rationale
Electrophilic Substitution Pyridin-4-ol C3 and C5 Strong directing effect of activating -OH group at C4.

| Nucleophilic Substitution | 1H-Pyridin-4-one | C6 | Activation by ring nitrogen and para-carbonyl group. |

Stereoselectivity is generally not a factor in reactions occurring directly on the aromatic ring, as this does not typically create a chiral center. Stereoselectivity would become relevant only if a substituent is introduced that makes a ring carbon chiral, or if reactions are performed on side-chains containing chiral centers, neither of which is inherent to the specified scope.

Advanced Spectroscopic and Characterization Techniques in the Study of 2 Trifluoromethoxy Pyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, or ¹⁹F NMR data for 2-(trifluoromethoxy)pyridin-4-ol has been published in peer-reviewed literature. Therefore, a detailed analysis of its chemical shifts, coupling constants, and signal multiplicities cannot be provided.

Mass Spectrometry for Molecular Identification

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated through computational models. uni.lu These predictions can guide future mass spectrometric identification of the compound.

Predicted Mass Spectrometry Data uni.lu

Adduct Predicted m/z
[M+H]⁺ 180.02669
[M+Na]⁺ 202.00863
[M-H]⁻ 178.01213
[M+NH₄]⁺ 197.05323
[M+K]⁺ 217.98257

M denotes the parent molecule, C₆H₄F₃NO₂.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no published experimental Infrared (IR) spectroscopy data for this compound. An analysis of characteristic absorption bands for its functional groups (such as O-H, C=O, C-O-C, and C-F stretches) is therefore not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound is available in the scientific literature. Consequently, information regarding its electronic transitions and maximum absorption wavelengths (λmax) cannot be detailed.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. For this compound, which can exist in tautomeric forms, single-crystal X-ray diffraction is crucial to definitively identify the dominant tautomer in the crystalline phase.

Illustrative Crystallographic Data for a Substituted Pyridin-4-one Derivative

The following table presents representative crystallographic data that could be expected from a single-crystal X-ray diffraction analysis of a compound similar to this compound. This data is for illustrative purposes to demonstrate the type of information obtained from such an analysis.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.931
b (Å)10.970
c (Å)14.797
α (°)90
β (°)98.62
γ (°)90
Volume (ų)950.1
Z4
Density (calculated) (g/cm³)1.650
R-factor0.045

This is a representative table. Actual values for this compound would need to be determined experimentally.

The data in such a table would allow for a detailed understanding of the molecular geometry. For this compound, it would be expected that the pyridin-4-one tautomer is the more likely form in the solid state, stabilized by intermolecular hydrogen bonds between the N-H and the C=O groups of adjacent molecules, forming dimeric or polymeric structures. The trifluoromethoxy group's conformation, particularly the torsion angle of the C-O-C-F bonds, would also be precisely determined, providing insight into its electronic and steric influence on the molecule's packing.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture, and for assessing the purity of a synthesized compound. For this compound, a suite of chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), would be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The polarity of this compound, influenced by the hydroxyl/keto group and the trifluoromethoxy group, would determine its retention time.

A typical HPLC method for the analysis of a fluorinated pyridinol derivative might involve the following conditions:

ParameterCondition
Column C18 (Octadecylsilane)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

This is a representative table of HPLC conditions. The actual method for this compound would require optimization.

This method would be used to determine the purity of a sample of this compound by separating it from any starting materials, byproducts, or degradation products. The area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature and hydrogen bonding capability, it can be analyzed by GC, often after derivatization. Derivatization with a silylating agent, for example, would replace the active proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, increasing its volatility and thermal stability. researchgate.net

A potential GC method for the analysis of the TMS derivative of this compound could be as follows:

ParameterCondition
Column DB-5 or similar nonpolar capillary column
Injector Temperature 250 °C
Oven Program 100 °C (1 min), then ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

This is a representative table of GC conditions. The actual method for the derivatized this compound would require optimization.

GC-MS would be particularly powerful, as the mass spectrum of the eluting peak provides a molecular fingerprint, confirming the identity of the compound and any impurities.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress and for preliminary purity assessment. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, leveraging the compound's polarity for separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would serve as the mobile phase.

The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Illustrative TLC Data for a Substituted Pyridinol

Mobile Phase System (v/v)Rf Value
Hexane:Ethyl Acetate (1:1)0.45
Dichloromethane:Methanol (9:1)0.60

This is a representative table of TLC data. The actual Rf values for this compound would depend on the specific conditions.

By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of reactants and the appearance of the product spot can be visually tracked. The presence of a single spot for the purified product suggests a high degree of purity.

Theoretical and Computational Investigations of 2 Trifluoromethoxy Pyridin 4 Ol

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical studies are fundamental to determining the most stable three-dimensional arrangement of a molecule and its energetic properties. These investigations rely on solving approximations of the Schrödinger equation to find the equilibrium geometry of a molecule, which corresponds to the minimum energy on its potential energy surface.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool for predicting the molecular geometry and energetics of organic compounds with high accuracy. In a typical DFT study of a molecule like 2-(Trifluoromethoxy)pyridin-4-ol, the geometry is optimized to find the lowest energy structure. This involves calculating key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This table is illustrative of the type of data generated from a DFT geometry optimization. The values are based on established principles for similar structures, as specific calculations for this compound are not published.)

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C-O (hydroxyl)~ 1.35
C-O (ether)~ 1.37
O-CF₃~ 1.39
C-N~ 1.34
C=C~ 1.38
**Bond Angles (°) **
C-O-C (ether)~ 118
C-N-C~ 117
O-C-F~ 107
Dihedral Angles (°)
C-C-O-C~ 180
C-O-C-F~ 90

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the trifluoromethoxy (-OCF₃) group around its bond to the pyridine (B92270) ring.

Computational studies on other trifluoromethoxy-substituted arenes have revealed a distinct conformational preference. The lowest-energy conformation typically features the trifluoromethoxy group oriented orthogonally to the plane of the aromatic ring. researchgate.net This arrangement is believed to minimize repulsive electrostatic interactions between the fluorine atoms and the electron density of the pyridine ring. researchgate.net A conformational analysis of this compound would involve systematically rotating the C-O bond and calculating the energy at each step to identify the global minimum energy conformer, thus confirming its most stable three-dimensional shape. The molecule also exists in tautomeric forms, with the 2-hydroxy-4-(trifluoromethyl)pyridine (B44833) form being a notable example. pku.edu.cn

Prediction of Spectroscopic Properties

DFT calculations are also extensively used to predict spectroscopic data, which can be invaluable for identifying and characterizing a compound in a laboratory setting. By calculating the vibrational frequencies, it is possible to predict the key peaks in the Infrared (IR) and Raman spectra. Similarly, the gauge-independent atomic orbital (GIAO) method can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). wikipedia.orgacs.org

These theoretical predictions serve as a powerful complement to experimental spectroscopy. For instance, in a study of the related molecule 2-chloro-4-(trifluoromethyl)pyridine, DFT calculations were used to assign vibrational modes observed in its FT-IR and FT-Raman spectra. wikipedia.orgacs.org A similar approach for this compound would allow for a detailed assignment of its vibrational modes, such as C-H stretching, C=O stretching, C-N stretching, and the characteristic vibrations of the -OCF₃ group.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: This table illustrates the type of data obtained from a DFT frequency calculation. Specific assignments require a detailed computational study.)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch~3400-3600
C-H Stretch (aromatic)~3000-3100
C=O Stretch~1650-1680
C=C / C=N Ring Stretch~1400-1600
C-F Stretch (asymmetric)~1250-1290
C-F Stretch (symmetric)~1100-1150
C-O Stretch (ether)~1050-1100

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. Computational methods provide deep insights into how electrons are distributed within the molecule and the nature of its frontier orbitals.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. sigmaaldrich.com It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different regions of charge. acs.org

Red/Yellow: Regions of negative potential (electron-rich), indicating sites susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), indicating sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, highlighting these as primary sites for hydrogen bonding and electrophilic interaction. acs.org Conversely, the hydrogen atom of the hydroxyl group and the regions near the highly electronegative trifluoromethoxy group would likely exhibit positive potential. The MEP map provides a powerful visual guide to predict how the molecule will interact with other molecules, including receptors or reactants. numberanalytics.comlibretexts.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring, particularly the oxygen and nitrogen atoms. The LUMO is anticipated to be distributed across the pyridine ring, influenced by the electron-withdrawing trifluoromethoxy group. DFT calculations can precisely determine the energies and spatial distributions of these orbitals.

Table 3: Predicted Frontier Orbital Properties for this compound (Note: This is an illustrative table. Actual values require specific DFT calculations.)

PropertyPredicted Value (eV)
HOMO Energy~ -6.5 to -7.5
LUMO Energy~ -1.0 to -2.0
HOMO-LUMO Gap~ 4.5 to 6.5

Reaction Mechanism Elucidation via Computational Methods

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on elucidating the reaction mechanisms of this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways, transition states, and activation energies, such detailed analyses for this particular compound are not publicly available in peer-reviewed journals.

General computational studies on related pyridine derivatives offer some foundational insights. For instance, DFT has been employed to analyze the nucleophilicity of various substituted pyridines, which is a key factor in their reactivity. ias.ac.in These studies correlate electronic properties, such as HOMO-LUMO energy gaps, with the nucleophilic character of the pyridine ring. ias.ac.in Additionally, computational models have been developed to understand the reactivity of pyridine-N-oxides, which can be precursors to functionalized pyridines. nih.govmdpi.comresearchgate.netacs.org These investigations explore factors like N-O bond dissociation enthalpies and the influence of substituents on reaction pathways. mdpi.com

Furthermore, computational methods have been applied to understand the reactivity of hydroxypyridinone scaffolds, which share the pyridin-4-ol core with the target molecule. These studies often focus on properties like antioxidant activity, calculating parameters such as bond dissociation enthalpies and ionization potentials to predict reaction mechanisms with free radicals. nih.govresearchgate.netnih.gov

A study on the 3-position-selective C–H trifluoromethylation of pyridine rings provides a plausible mechanistic pathway supported by DFT calculations, involving the formation of N-silyl enamine and trifluoromethylated enamine intermediates. chemrxiv.org Although this study does not involve the 2-(trifluoromethoxy) substituent or the 4-ol group, it demonstrates the utility of computational chemistry in understanding the regioselectivity of reactions on the pyridine ring.

Despite these related studies, there is no specific computational investigation into the reaction mechanisms of this compound itself. Therefore, detailed research findings, including data tables on activation energies, transition state geometries, or reaction coordinates for its specific reactions, remain an area for future research. The unique combination of the electron-withdrawing trifluoromethoxy group at the 2-position and the hydroxyl group at the 4-position likely imparts distinct reactivity that warrants dedicated computational analysis to be fully understood.

Synthetic Applications and Derivatization Strategies for 2 Trifluoromethoxy Pyridin 4 Ol As a Chemical Building Block

Role in the Synthesis of Complex Pyridine (B92270) Derivatives

2-(Trifluoromethoxy)pyridin-4-ol serves as a crucial starting material for the synthesis of more complex pyridine derivatives. The presence of the reactive hydroxyl and trifluoromethoxy groups allows for a variety of chemical transformations. chemicalbook.comchemicalbook.com The hydroxyl group can be readily converted into other functional groups, such as halides, facilitating subsequent nucleophilic substitution reactions. For instance, it can be used to prepare 4-chloro-2-(trifluoromethyl)pyridine, which is a key intermediate for further functionalization. chemicalbook.comchemicalbook.com

The trifluoromethyl group, a strong electron-withdrawing group, influences the reactivity of the pyridine ring, making it susceptible to certain transformations. ossila.com This electronic property is pivotal in directing the regioselectivity of subsequent reactions, enabling the synthesis of specifically substituted pyridine compounds. The interplay between the hydroxyl and trifluoromethoxy groups provides a powerful tool for chemists to design and construct intricate pyridine-based molecules with desired functionalities.

Scaffold for Heterocyclic Compound Synthesis

The inherent structure of this compound makes it an excellent scaffold for the synthesis of a variety of heterocyclic compounds. researchgate.net The pyridine ring itself can be a core component of larger, fused heterocyclic systems. The reactive sites on the molecule allow for annulation reactions, where additional rings are built onto the existing pyridine framework.

This scaffold approach is instrumental in the creation of novel chemical entities with potential biological activity. nih.gov For example, the pyridine nitrogen and the hydroxyl group can participate in cyclization reactions to form bicyclic or polycyclic heterocyclic systems. The trifluoromethoxy group can modulate the properties of the resulting compounds, influencing their solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery. nih.gov The versatility of this scaffold has led to its use in the synthesis of various heterocyclic structures, including those with potential applications in medicinal chemistry. researchgate.netnih.gov

Applications in Agrochemical Research Intermediates

In the field of agrochemical research, this compound and its derivatives are valuable intermediates for the synthesis of new pesticides, including herbicides, fungicides, and insecticides. nih.govresearchgate.netbohrium.com The trifluoromethylpyridine moiety is a key structural feature in many commercially successful agrochemicals. nih.gov

The introduction of the trifluoromethoxy group can significantly enhance the biological activity of a molecule. For instance, it can increase the efficacy of herbicides in controlling weeds in cereal crops. researchoutreach.org The compound serves as a building block for creating more complex molecules with specific modes of action against agricultural pests. Researchers utilize this intermediate to generate libraries of novel compounds for screening and identifying new active ingredients for crop protection. researchgate.net

Table 1: Examples of Agrochemicals Containing a Trifluoromethylpyridine Moiety

AgrochemicalTypeKey Intermediate
Fluazifop-butylHerbicide2-chloro-5-(trifluoromethyl)pyridine
FlonicamidInsecticide4-trifluoromethyl-pyridine derivative
PyroxsulamHerbicide2-methoxy-4-(trifluoromethyl) pyridine derivative
SulfoxaflorInsecticide6-(trifluoromethyl)pyridine derivative
FluazinamFungicide2,3-dichloro-5-(trifluoromethyl)pyridine

Utility in Pharmaceutical Intermediate Synthesis

The pharmaceutical industry widely employs this compound and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). nih.govechemi.comresearchgate.net The trifluoromethyl group is a common feature in many modern drugs, as it can improve metabolic stability, binding affinity, and bioavailability. nih.gov

This building block provides a convenient route to introduce the trifluoromethoxypyridine scaffold into potential drug candidates. chemshuttle.com For example, it can be a precursor for the synthesis of kinase inhibitors and other targeted therapies. nih.gov The ability to functionalize both the hydroxyl group and other positions on the pyridine ring allows for the creation of a diverse range of molecules for structure-activity relationship (SAR) studies during the drug discovery process. researchgate.net

Development of Functionalized Materials and Specialty Chemicals

Beyond its roles in agrochemicals and pharmaceuticals, this compound is utilized in the development of functionalized materials and specialty chemicals. nih.gov The unique electronic and physical properties imparted by the trifluoromethoxy group make it an attractive component for materials with specific functions.

For instance, its derivatives can be incorporated into liquid crystals, where the fluorinated group influences the mesomorphic properties. mdpi.com The compound can also be used to create specialty polymers and coatings with enhanced thermal stability, chemical resistance, or specific optical properties. The versatility of its chemistry allows for the tailoring of molecular structures to achieve desired material characteristics.

Strategies for Late-Stage Functionalization

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule at a late step in the synthetic sequence. This approach allows for the rapid generation of analogs for SAR studies or for fine-tuning the properties of a material. This compound and its derivatives are amenable to various late-stage functionalization techniques. researchgate.netbioascent.com

One common strategy involves the activation of C-H bonds on the pyridine ring, allowing for the introduction of new functional groups. unimi.it For example, the hydroxyl group can be converted to a directing group to guide the functionalization to a specific position. Another approach is the use of cross-coupling reactions to introduce new substituents at various points on the pyridine ring. nih.gov These strategies provide efficient ways to diversify the structure of molecules derived from this compound, accelerating the discovery of new compounds with desired properties.

Formation of Polymeric Structures and Networks

The bifunctional nature of this compound, with its reactive hydroxyl group and the potential for further functionalization of the pyridine ring, makes it a candidate for the formation of polymeric structures and networks. nih.gov The hydroxyl group can participate in polymerization reactions, such as polycondensation or polyetherification, to form linear or cross-linked polymers.

The trifluoromethoxy group can impart desirable properties to the resulting polymers, such as high thermal stability, low surface energy, and chemical resistance. These polymers could find applications in various fields, including as high-performance plastics, membranes for separations, or as components in advanced coatings and adhesives. The ability to incorporate this fluorinated pyridine unit into a polymer backbone opens up possibilities for creating new materials with tailored properties.

Advanced Topics in Trifluoromethoxy Substituted Pyridine Chemistry

Comparisons with Trifluoromethyl and Difluoromethoxy Analogues

The trifluoromethoxy (-OCF3) group is often compared to its close relatives, the trifluoromethyl (-CF3) and difluoromethoxy (-OCHF2) groups, to understand its specific influence on molecular properties. While all three are strongly electron-withdrawing, they differ in their steric and electronic profiles, which in turn affects the reactivity and biological activity of the parent molecule.

The -CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property is known to influence the reactivity of the pyridine (B92270) ring, for instance by making it more susceptible to nucleophilic attack. nih.govresearchoutreach.org In many cases, trifluoromethyl-substituted pyridine derivatives have shown enhanced biological activities compared to their non-fluorinated counterparts. nih.gov

The -OCF3 group is also strongly electron-withdrawing, often considered to have a more powerful inductive effect than the -CF3 group. However, it also possesses a lone pair of electrons on the oxygen atom that can potentially participate in resonance donation, although this effect is significantly diminished by the fluorine atoms. The trifluoromethoxy group's unique electronic signature can significantly impact the physicochemical properties of a molecule, a desirable trait in drug discovery. nih.gov

The difluoromethoxy group (-OCHF2) represents an intermediate case. It is still a potent electron-withdrawing group, but the presence of a hydrogen atom slightly reduces its electronegativity compared to the -OCF3 group. This can lead to subtle but important differences in the electronic properties and metabolic stability of the resulting compounds.

Table 1: Comparison of Electronic Properties of Fluorinated Groups

Functional GroupInductive EffectResonance EffectKey Characteristics
Trifluoromethyl (-CF3) Strongly electron-withdrawingNonePotent electron-withdrawing group, enhances metabolic stability.
Trifluoromethoxy (-OCF3) Very strongly electron-withdrawingWeakly donating (significantly diminished)Powerful inductive electron withdrawal, unique electronic properties.
Difluoromethoxy (-OCHF2) Strongly electron-withdrawingWeakly donatingIntermediate electron-withdrawing strength between -CF3 and -OCF3.

Influence of Trifluoromethoxy Group on Electronic Properties

The trifluoromethoxy group exerts a profound influence on the electronic landscape of the pyridine ring. Its primary effect is strong inductive electron withdrawal (-I effect) due to the three highly electronegative fluorine atoms. This effect is transmitted through the sigma bonds, leading to a significant decrease in electron density at the ortho and para positions of the pyridine ring.

This strong electron-withdrawing nature makes the pyridine ring more electron-deficient, which has several important consequences for its reactivity. For instance, it enhances the acidity of the 4-hydroxyl group in 2-(Trifluoromethoxy)pyridin-4-ol, making it more likely to exist in its pyridone tautomeric form. The electron-deficient nature of the ring also makes it more susceptible to nucleophilic aromatic substitution reactions.

Table 2: Expected Electronic Influence on this compound

PositionElectronic Effect of -OCF3 GroupExpected Consequence
Pyridine Ring Strong electron withdrawalIncreased electrophilicity, susceptibility to nucleophilic attack.
4-OH Group Increased acidityFavors the pyridone tautomer.
Overall Molecule Modified dipole moment and electrostatic potentialAltered solubility, permeability, and receptor binding affinity.

Palladium-Catalyzed Processes and Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. rsc.org For a molecule like this compound, these reactions open up a vast chemical space for the synthesis of novel analogues. The hydroxyl group at the 4-position can be converted into a more reactive leaving group, such as a triflate or a halide, to enable a variety of cross-coupling reactions.

Common palladium-catalyzed reactions that could be employed for the derivatization of a this compound scaffold include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the activated pyridine with a boronic acid or ester to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a nitrogen-based nucleophile, leading to the formation of aminopyridine derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne.

Heck Coupling: This reaction would involve the coupling of the pyridine with an alkene.

The efficiency and regioselectivity of these reactions can be influenced by the choice of palladium catalyst, ligands, base, and reaction conditions. rsc.org The presence of the electron-withdrawing trifluoromethoxy group can impact the oxidative addition step in the catalytic cycle. While specific examples for the derivatization of this compound are not abundant in the literature, the extensive use of these methods on other trifluoromethyl-substituted pyridines and related heterocycles suggests their applicability. nih.govresearchgate.netmdpi.commdpi.com For example, palladium-catalyzed reactions have been successfully applied to functionalize 2-trifluoromethyl-4-chromenone scaffolds. nih.gov

Dearomatization Strategies for Pyridine Functionalization

Dearomatization of pyridines is a powerful strategy for the synthesis of saturated and partially saturated N-heterocycles, which are valuable motifs in medicinal chemistry. nih.gov These reactions break the aromaticity of the pyridine ring to introduce new functional groups and stereocenters.

Several dearomatization strategies could potentially be applied to this compound:

Reduction-based methods: Catalytic hydrogenation or the use of hydride reagents can be employed to reduce the pyridine ring. The regioselectivity of these reductions can often be controlled by the substituents present on the ring.

Nucleophilic addition to activated pyridiniums: The pyridine nitrogen can be activated by an electrophile, making the ring susceptible to attack by a nucleophile. This can lead to the formation of dihydropyridine (B1217469) intermediates that can be further functionalized.

Cycloaddition reactions: Photochemical or metal-catalyzed cycloaddition reactions can be used to construct bicyclic systems from the pyridine ring. researchgate.net

The electron-withdrawing nature of the trifluoromethoxy group would likely influence the reactivity of the pyridine ring in these dearomatization reactions. For instance, it would make the ring more susceptible to nucleophilic attack in activated pyridinium (B92312) systems. While direct examples of dearomatization of this compound are not readily found, the general principles of pyridine dearomatization suggest that such transformations are feasible and would provide access to a diverse range of novel saturated heterocycles. nih.gov

Future Directions in 2 Trifluoromethoxy Pyridin 4 Ol Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of trifluoromethoxylated aromatic compounds, including 2-(trifluoromethoxy)pyridin-4-ol, has traditionally presented challenges. However, emerging synthetic strategies offer promising avenues for more efficient and environmentally benign production. Future research in this area is likely to focus on several key approaches:

Late-Stage Trifluoromethoxylation: Conventional synthetic routes often involve multiple steps and the use of harsh reagents. A significant advancement lies in the development of late-stage trifluoromethoxylation methods, where the -OCF3 group is introduced at a later point in the synthetic sequence. One such promising method involves the use of electrophilic trifluoromethoxylation reagents, such as Togni reagents, which have been shown to be effective for the trifluoromethoxylation of a variety of functionalized pyridines and pyrimidines under mild conditions. nih.gov This approach offers the potential for a more direct and atom-economical synthesis of this compound from readily available pyridin-4-ol precursors.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild conditions. nih.govresearchgate.net This strategy could be harnessed for the trifluoromethoxylation of pyridinols. Future investigations may explore the use of photocatalysts to generate trifluoromethoxy radicals from suitable precursors, which could then react with a pyridin-4-ol derivative. pkusz.edu.cnnih.gov The development of such a method would offer a greener alternative to traditional methods that often require high temperatures and stoichiometric, hazardous reagents.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and sustainability. nih.govnih.gov While enzymatic trifluoromethoxylation is still in its infancy, future research could explore the possibility of engineering or discovering enzymes capable of catalyzing the introduction of the trifluoromethoxy group onto a pyridine (B92270) ring. nih.gov A successful biocatalytic route would represent a major breakthrough in the sustainable synthesis of this compound.

Synthetic ApproachPotential AdvantagesKey Research Focus
Late-Stage TrifluoromethoxylationIncreased efficiency, reduced step countDevelopment of new electrophilic/nucleophilic trifluoromethoxylating agents with broad substrate scope.
Photoredox CatalysisMild reaction conditions, use of visible lightDesign of novel photocatalysts and identification of suitable trifluoromethoxy radical precursors.
Flow ChemistryEnhanced safety, scalability, and controlOptimization of reaction parameters in a continuous flow setup and integration of purification steps.
BiocatalysisHigh selectivity, environmentally benignEnzyme discovery and engineering for targeted trifluoromethoxylation.

Exploration of Undiscovered Reactivity Patterns

The interplay between the electron-withdrawing trifluoromethoxy group, the hydroxyl group, and the pyridine ring in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to delve into the following areas:

Tautomerism and Nucleophilicity/Electrophilicity: Pyridin-4-ols exist in equilibrium with their pyridone tautomers. The strongly electron-withdrawing trifluoromethoxy group is expected to influence this equilibrium and the nucleophilic/electrophilic character of both the oxygen and nitrogen atoms, as well as the carbon atoms of the ring. researchgate.net Computational studies could provide valuable insights into the preferred tautomeric form and the relative reactivity of different sites within the molecule, guiding the design of new reactions. acs.orgresearchgate.netacs.org For instance, the ambident nucleophilicity of the pyridin-4-ol/pyridone system could be exploited in reactions with a variety of electrophiles.

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis. The electronic properties of the trifluoromethoxy group could direct the regioselective C-H functionalization of the pyridine ring. Future studies may explore metal-catalyzed or photoredox-catalyzed C-H functionalization reactions to introduce new substituents onto the this compound scaffold, providing rapid access to a diverse range of derivatives.

Derivatization of the Hydroxyl Group: The hydroxyl group of this compound serves as a handle for further functionalization. Beyond simple etherification and esterification, future research could explore more complex transformations. For example, the hydroxyl group could be converted into a leaving group, enabling nucleophilic aromatic substitution reactions at the C4 position. Alternatively, it could be used to direct ortho-metalation, allowing for the introduction of substituents at the C3 and C5 positions.

Participation in Pericyclic Reactions: The pyridine ring can participate in various pericyclic reactions, such as Diels-Alder and [2+2] cycloadditions. The electronic perturbation induced by the trifluoromethoxy group could alter the reactivity and selectivity of this compound in such reactions, opening up possibilities for the synthesis of novel polycyclic and heterocyclic systems.

Advanced Applications in Chemical Synthesis and Materials Science

The unique combination of a trifluoromethoxy group and a pyridin-4-ol moiety makes this compound a promising building block for a variety of advanced applications. Future research is anticipated to explore its potential in the following areas:

Asymmetric Catalysis: Chiral pyridine derivatives are widely used as ligands in asymmetric catalysis. The trifluoromethoxy group can influence the steric and electronic properties of a ligand, potentially leading to improved enantioselectivity and catalytic activity. rsc.org Future work could involve the synthesis of chiral derivatives of this compound and their evaluation as ligands in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The immobilization of such ligands on solid supports could also be explored for applications in continuous flow asymmetric synthesis. acs.org

Functional Polymers: The incorporation of fluorinated groups into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. pageplace.denih.gov this compound could serve as a monomer for the synthesis of novel functional polymers. For example, polymerization via the hydroxyl group could lead to polyethers or polyesters with unique properties. Furthermore, the pyridine nitrogen provides a site for post-polymerization modification, allowing for the introduction of additional functionalities.

Organic Electronics: Fluorinated organic molecules are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The high electronegativity of the trifluoromethoxy group can lower the energy levels of the molecular orbitals, which can be beneficial for charge injection and transport in electronic devices. nih.gov Future research could focus on the synthesis of derivatives of this compound and the investigation of their photophysical and electronic properties to assess their potential as components in organic electronic devices.

Supramolecular Chemistry: The pyridin-4-ol moiety is capable of forming hydrogen bonds, which can be exploited in the design of supramolecular assemblies. The trifluoromethoxy group can influence the strength and directionality of these hydrogen bonds and introduce additional non-covalent interactions, such as halogen bonding. This could enable the construction of well-defined supramolecular structures, such as liquid crystals, gels, and porous materials, with potential applications in sensing, catalysis, and materials science.

Application AreaKey Features and PotentialFuture Research Directions
Asymmetric CatalysisTunable electronic and steric properties as a ligand.Synthesis of chiral derivatives and their application in catalytic asymmetric reactions.
Functional PolymersIntroduction of fluorine for enhanced properties.Polymerization and copolymerization studies; investigation of polymer properties.
Organic ElectronicsHigh electronegativity for improved charge transport.Synthesis of emissive or charge-transporting materials and device fabrication.
Supramolecular ChemistryHydrogen bonding and other non-covalent interactions.Design and synthesis of self-assembling systems and investigation of their properties.

Q & A

Q. Table 1: Synthetic Routes Comparison

PrecursorReagents/ConditionsYield (%)Key Challenges
2-Chloropyridin-4-olAgOCF₃, DMF, 100°C45–55Byproduct formation (di-substituted)
4-HydroxypyridineCl₂ (gas), then CuI/CF₃O⁻ source60–70Halogenation regioselectivity

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR identifies the trifluoromethoxy group (δ ≈ -55 to -60 ppm). ¹H NMR distinguishes hydroxyl (δ 10–12 ppm, broad) and pyridine protons (δ 7–8.5 ppm, coupling patterns).
  • Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ (calc. for C₆H₅F₃NO₂: 180.027). Fragmentation patterns clarify substituent positions.
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., C–O–CF₃ geometry). SHELX software refines structures using high-resolution data .
  • IR Spectroscopy: Hydroxyl (3200–3600 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches validate functional groups.

Advanced: How can computational modeling (e.g., DFT) predict electronic properties or reaction pathways for this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates:

  • Electrostatic Potential Maps: Visualize electron-deficient regions (trifluoromethoxy group) influencing nucleophilic attack sites.
  • Reaction Barriers: Simulate intermediates in trifluoromethoxy installation (e.g., transition states in Cu-mediated reactions).
  • Intermolecular Interactions: Hydrogen-bonding propensity of the hydroxyl group with biological targets (e.g., enzymes). Software like Gaussian or ORCA, combined with crystallographic data , validates computational models. Studies show the CF₃O group reduces electron density at the pyridine N-atom, enhancing electrophilic substitution reactivity .

Advanced: How should researchers resolve contradictions in spectral data (e.g., conflicting NMR assignments)?

Methodological Answer:

  • Cross-Validation: Use 2D NMR (COSY, HSQC) to correlate ¹H-¹³C signals. For example, the hydroxyl proton’s absence in D₂O-exchanged spectra confirms its assignment.
  • Isotopic Labeling: Introduce ¹⁸O or deuterium to track functional group behavior.
  • Comparative Analysis: Reference analogous compounds (e.g., 2-(difluoromethoxy)pyridin-4-ol ) to identify shifts influenced by fluorine count.
  • Crystallographic Data: Resolve ambiguities in substituent positions (e.g., distinguishing 2- vs. 3-trifluoromethoxy isomers) .

Advanced: What experimental designs are optimal for studying its bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays:
    • Kinetic Studies: Vary substrate concentrations with fixed inhibitor (compound) to determine Kᵢ values.
    • Fluorescence Quenching: Monitor binding to target proteins (e.g., tyrosine kinases) via fluorescence polarization.
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing CF₃O with OCF₂H ) to assess electronic effects on potency.
  • Molecular Docking: Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding via hydroxyl group). Validate with mutagenesis studies .

Basic: What purification challenges arise with this compound, and how are they mitigated?

Methodological Answer:

  • Challenges: Hydrophilicity (due to –OH) complicates crystallization; trifluoromethoxy groups increase volatility.
  • Solutions:
    • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients. Add 1% acetic acid to suppress hydroxyl group tailing.
    • Recrystallization: Optimize solvent polarity (e.g., water/ethanol mixtures).
    • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced: How does the trifluoromethoxy group influence intermolecular interactions in solid-state or solution phases?

Methodological Answer:

  • Solid-State: X-ray data show CF₃O groups participate in weak C–F⋯H–O hydrogen bonds, stabilizing crystal packing .
  • Solution Phase: ¹⁹F NMR titration experiments reveal halogen bonding with electron-rich aromatics (e.g., pyridine N-oxide).
  • Thermodynamic Studies: Isothermal Titration Calorimetry (ITC) quantifies binding entropy/enthalpy changes with host molecules (e.g., cyclodextrins) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.